BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectral Data Analysis of (3-
(Bromomethyl)phenyl)methanol: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (3-(Bromomethyl)phenyl)methanol

Cat. No.: B151358

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (3-
(Bromomethyl)phenyl)methanol, a key intermediate in various synthetic applications,
including drug discovery. The following sections detail the expected nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized
experimental protocols for data acquisition.

Chemical Structure and Properties

o |[UPAC Name: (3-(Bromomethyl)phenyl)methanol

Synonyms: 3-Hydroxymethylbenzyl bromide

CAS Number: 82072-22-8[1][2]

Molecular Formula: CsHoBrO[1]

Molecular Weight: 201.06 g/mol [1]

Predicted Spectral Data
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The following tables summarize the predicted spectral data for (3-
(Bromomethyl)phenyl)methanol based on established principles and analysis of structurally
related compounds.

'H NMR Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
] Aromatic protons (Ar-
~7.30-7.40 Multiplet 4H
H)
) Methylene protons (-
~4.68 Singlet 2H
CH20H)
_ Methylene protons (-
~4.50 Singlet 2H
CH:zBr)
~1.98 Singlet 1H Hydroxyl proton (-OH)

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and
concentration.

3C NMR Spectroscopy

Table 2: Predicted 3C NMR Spectral Data
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Chemical Shift (6, ppm)

Assignment

~141.5 Aromatic Carbon (C-CH20H)
~138.0 Aromatic Carbon (C-CH:zBr)
~129.0 Aromatic Carbon (CH)
~128.5 Aromatic Carbon (CH)
~127.0 Aromatic Carbon (CH)
~126.5 Aromatic Carbon (CH)

~64.0 Methylene Carbon (-CH20H)
~33.0 Methylene Carbon (-CH2Br)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Broad, Strong O-H stretch (alcohol)[3]
3100 - 3000 Medium C-H stretch (aromatic)[4]
3000 - 2850 Medium C-H stretch (aliphatic)[4]
1600, 1475 Medium to Weak C=C stretch (aromatic ring)
1250 - 1000 Strong C-O stretch (alcohol)[3]
690 - 515 Medium C-Br stretch[5]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data
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miz Relative Abundance Assighment

[M]* (Molecular ion peak with

200/202 ~1:1 bromine isotopes 7°Br and
81Br)

182/184 Variable [M-H20]*

121 Variable [M-Br]*

107 Variable [C7H70]*

91 High [C7H7]* (Tropylium ion)

Experimental Protocols
NMR Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

e Sample Preparation: Dissolve approximately 10-20 mg of (3-
(Bromomethyl)phenyl)methanol in 0.5-0.7 mL of deuterated chloroform (CDCls) or
deuterated dimethyl sulfoxide (DMSO-ds).

e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Use tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o The solvent peak (CDCls: & 77.16 ppm; DMSO-de:  39.52 ppm) can be used as an
internal reference.

Infrared (IR) Spectroscopy
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e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and
press into a thin pellet.

o Data Acquisition: Collect the spectrum over a range of 4000-400 cm™1,

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol, acetonitrile) for ESI, or introduce it directly for EI.

o Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of (3-
(Bromomethyl)phenyl)methanol using the described spectral data.
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Figure 1. Spectral Data Interpretation Workflow
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Caption: Logical workflow for spectral data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data Analysis of (3-
(Bromomethyl)phenyl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b151358#spectral-data-for-3-
bromomethyl-phenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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